Strychene
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Overview
Description
Strychnine is a highly toxic, colorless, bitter, crystalline alkaloid primarily used as a pesticide to kill small vertebrates such as birds and rodents . It is derived from the seeds of the Strychnos nux-vomica tree . Historically, it was used in small doses to strengthen muscle contractions, such as a heart and bowel stimulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strychnine can be synthesized through various methods. One notable method involves a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde . Another key step in its synthesis includes a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol . Additionally, a tandem Brook rearrangement/intramolecular conjugate addition reaction is used to afford the Wieland–Gumlich aldehyde .
Industrial Production Methods
Industrial production of strychnine typically involves extraction from the seeds of the Strychnos nux-vomica tree. The seeds are processed to isolate the alkaloid, which is then purified to obtain strychnine in its crystalline form .
Chemical Reactions Analysis
Types of Reactions
Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include samarium diiodide for cyclization methods , and ruthenium catalysts for hydrosilylation reactions .
Major Products Formed
The major products formed from these reactions include functionalized N-heterocycles and the Wieland–Gumlich aldehyde .
Scientific Research Applications
Strychnine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Strychnine is unique due to its extreme toxicity and its historical use as both a medicinal compound and a pesticide . Its complex structure has also made it a subject of interest in the field of synthetic organic chemistry .
Properties
CAS No. |
2912-06-3 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1R,11R,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H22N2/c1-2-12-11-20-8-7-18-14-5-3-4-6-15(14)19-16(18)9-13(12)10-17(18)20/h3-6,12-13,17H,2,7-11H2,1H3/t12-,13+,17+,18+/m1/s1 |
InChI Key |
XIISKYLRNHKDPN-QISBLDNZSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1CC3=NC5=CC=CC=C45 |
Canonical SMILES |
CCC1CN2CCC34C2CC1CC3=NC5=CC=CC=C45 |
Origin of Product |
United States |
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